tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
CAS No.: 874801-60-2
Cat. No.: VC2659221
Molecular Formula: C14H17N3O3S
Molecular Weight: 307.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874801-60-2 |
|---|---|
| Molecular Formula | C14H17N3O3S |
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
| Standard InChI | InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-5-4-8-9(6-17)21-12-10(8)11(18)15-7-16-12/h7H,4-6H2,1-3H3,(H,15,16,18) |
| Standard InChI Key | XXJZEGQEPZVPBH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3 |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
The compound tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate is known by several names and identifiers in chemical databases and literature. The primary nomenclature and identification information is summarized in Table 1.
| Parameter | Information |
|---|---|
| IUPAC Name | tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate |
| Alternative Name | tert-Butyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate |
| CAS Number | 874801-60-2 |
| Molecular Formula | C14H17N3O3S |
| Molecular Weight | 307.37 g/mol |
| InChI | InChI=1S/C14H17N3O3S/c1-14(2,3)20-13(19)17-5-4-8-9(6-17)21-12-10(8)11(18)15-7-16-12/h7H,4-6H2,1-3H3,(H,15,16,18) |
| InChIKey | XXJZEGQEPZVPBH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)SC3=C2C(=O)NC=N3 |
| PubChem CID | 49788562 |
Table 1: Chemical identifiers for tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Structural Characteristics
The compound features a complex tricyclic structure with distinctive structural elements that contribute to its chemical properties and potential biological activity. The key structural features include:
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A tricyclic framework designated by the terminology "tricyclo[7.4.0.02,7]" in the IUPAC name, indicating a specific arrangement of three fused rings.
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A thieno-pyrimidine core (thieno[2,3-d]pyrimidine) fused with a pyridine ring, which forms the basis of its heterocyclic structure.
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A thioether linkage (8-thia) that contributes to the compound's electronic properties and potential interaction with biological systems.
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A tert-butyl carboxylate group, which serves as a protective group for the nitrogen atom and may influence the compound's solubility, stability, and pharmacokinetic properties.
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A carbonyl group (3-oxo) that provides a potential site for hydrogen bonding and other intermolecular interactions .
The complex naming of this compound under the IUPAC system reflects its intricate structure with multiple rings and heteroatoms. The numbering system in the tricyclo nomenclature (7.4.0.02,7) indicates the specific connectivity pattern of the carbon skeleton, with the superscript notation representing bridging connections between specific carbon atoms .
Physical and Chemical Properties
Based on its structural features, tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate is expected to exhibit the following physical and chemical properties:
| Property | Description/Value |
|---|---|
| Appearance | Likely a crystalline solid (based on similar compounds) |
| Molecular Weight | 307.37 g/mol |
| Hydrogen Bond Acceptors | Multiple, including carbonyl and nitrogen atoms |
| Hydrogen Bond Donors | At least one (N-H in the pyrimidine ring) |
| Functional Groups | tert-butyl carboxylate, amide, thioether, pyrimidine |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, dichloromethane; limited water solubility |
| Reactivity | Potential for nucleophilic attack at carbonyl carbons; susceptible to acid-catalyzed hydrolysis of the tert-butyl carboxylate group |
Table 2: Predicted physical and chemical properties based on structural analysis
Synthesis and Preparation
Optimization Strategies
For compounds with complex heterocyclic structures like tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate, several optimization strategies are typically employed to improve synthetic efficiency:
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Reaction condition optimization, including temperature control, solvent selection, and catalyst systems to enhance yields and selectivity.
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Protecting group strategies to manage multiple reactive sites during synthesis, with the tert-butyl carboxylate group itself serving as a protection for an amine functional group.
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Modern synthetic methodologies such as microwave-assisted synthesis, continuous flow chemistry, or solid-phase synthesis may be applied to improve reaction efficiency.
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Purification techniques optimization to achieve high-purity final products, which is essential for compounds intended for biological testing or pharmaceutical applications.
Biological Activity and Applications
Structure-Activity Relationships
For compounds containing the thieno[2,3-d]pyrimidine scaffold, several structure-activity relationship (SAR) principles have been established in medicinal chemistry research:
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The nature and position of substituents on the thieno[2,3-d]pyrimidine core significantly influence binding affinity to biological targets.
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The presence of hydrogen bond donors and acceptors in specific spatial arrangements is often critical for interaction with protein binding sites.
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The conformation and three-dimensional structure of the tricyclic system can play a crucial role in determining the compound's ability to fit into binding pockets of target proteins.
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Modifications to the tert-butyl carboxylate group, such as conversion to other ester derivatives or to the free carboxylic acid, can substantially alter pharmacokinetic properties including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Analytical Characteristics
Spectroscopic Properties
The spectroscopic properties of tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate can be predicted based on its structural features:
| Spectroscopic Technique | Expected Characteristic Features |
|---|---|
| 1H NMR | Signals for tert-butyl protons (singlet, ~1.5 ppm); methylene protons of the pyridine ring (multiplets, ~2-4 ppm); aromatic/olefinic protons (singlets or doublets, ~7-8 ppm); N-H proton (broad singlet, variable chemical shift) |
| 13C NMR | Signals for carbonyl carbons (~160-170 ppm); aromatic/heterocyclic carbons (~120-150 ppm); tert-butyl carbons (quaternary carbon ~80 ppm, methyl carbons ~28 ppm); methylene carbons of the pyridine ring (~20-40 ppm) |
| IR Spectroscopy | Characteristic bands for C=O stretching (~1700-1750 cm-1 for ester, ~1650-1700 cm-1 for amide); N-H stretching (~3300-3500 cm-1); C-S stretching (~600-700 cm-1); C-O stretching (~1200-1300 cm-1) |
| Mass Spectrometry | Molecular ion peak at m/z 307 (M+); fragmentation patterns likely including loss of tert-butyl group (m/z -57) and other characteristic fragmentations of heterocyclic systems |
Table 3: Predicted spectroscopic properties of tert-butyl 3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate
Current Research and Future Directions
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